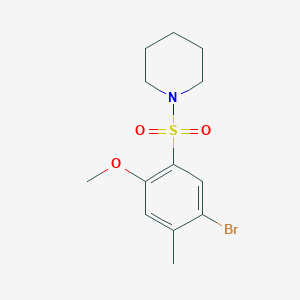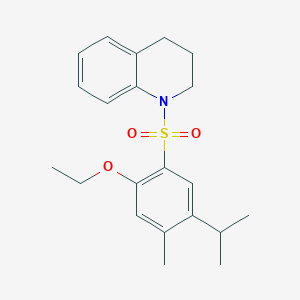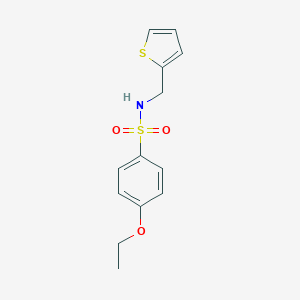
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ETS and belongs to the class of sulfonamide compounds. It has been shown to possess a wide range of biological activities, making it a promising candidate for various research applications.
Mecanismo De Acción
ETS exerts its biological effects by inhibiting specific enzymes involved in various cellular processes. One of the primary targets of ETS is carbonic anhydrase, an enzyme that plays a crucial role in regulating pH balance in cells. By inhibiting carbonic anhydrase, ETS can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ETS has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and possess anti-oxidant properties. It has also been shown to affect the expression of various genes involved in cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETS has several advantages as a research compound. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a wide range of biological activities, making it a valuable tool for various research applications. However, ETS also has some limitations. It can be toxic at high concentrations and may require careful handling in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research involving ETS. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of ETS and its potential applications in various fields of research.
Métodos De Síntesis
ETS can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethoxybenzenesulfonyl chloride with thiophen-2-ylmethanamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
ETS has been shown to possess a wide range of biological activities, making it a valuable compound for scientific research. One of its most significant applications is in the field of cancer research. ETS has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. It has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C13H15NO3S2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H15NO3S2/c1-2-17-11-5-7-13(8-6-11)19(15,16)14-10-12-4-3-9-18-12/h3-9,14H,2,10H2,1H3 |
Clave InChI |
WPBHSCHTXOMUBG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-(2-Furoyl)-4-[(4-methoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B288118.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
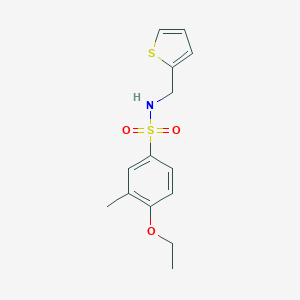
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
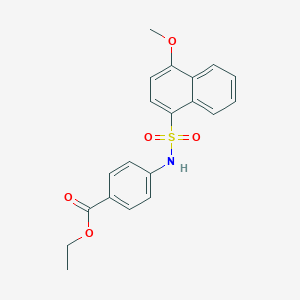
![4-Bromo-5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B288169.png)
